molecular formula C5H4N4 B15246849 Imidazo[1,5-D][1,2,4]triazine CAS No. 68457-59-0

Imidazo[1,5-D][1,2,4]triazine

Cat. No.: B15246849
CAS No.: 68457-59-0
M. Wt: 120.11 g/mol
InChI Key: UAOOBKAGZAHSNJ-UHFFFAOYSA-N
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Description

Imidazo[1,5-D][1,2,4]triazine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,5-D][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenones and heterocyclic ketones under specific conditions . Another approach involves a one-pot, multicomponent reaction using easily accessible starting materials and a simple, catalyst-free protocol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-D][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of Imidazo[1,5-D][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to inhibit enzymes like IKK-ɛ and TBK1, which play a role in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can lead to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Imidazo[1,5-D][1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts unique electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse applications.

Properties

CAS No.

68457-59-0

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

imidazo[1,5-d][1,2,4]triazine

InChI

InChI=1S/C5H4N4/c1-5-2-7-8-4-9(5)3-6-1/h1-4H

InChI Key

UAOOBKAGZAHSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CN2C=N1

Origin of Product

United States

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